molecular formula C8H7Cl2NO2 B15199827 (R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid CAS No. 1241683-83-9

(R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid

Cat. No.: B15199827
CAS No.: 1241683-83-9
M. Wt: 220.05 g/mol
InChI Key: NHRIRGQUPAYPDT-SSDOTTSWSA-N
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Description

®-2-Amino-2-(3,4-dichlorophenyl)acetic acid is a chiral compound with significant applications in various fields of science. It is characterized by the presence of an amino group and a dichlorophenyl group attached to an acetic acid moiety. This compound is known for its potential use in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,4-dichlorophenyl)acetic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 3,4-dichlorophenylacetic acid derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(3,4-dichlorophenyl)acetic acid may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and enantiomeric purity. The process may include steps such as crystallization and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3,4-dichlorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

®-2-Amino-2-(3,4-dichlorophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of complex molecules and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenylacetic acid: Lacks the amino group, making it less versatile in certain reactions.

    2-Amino-2-phenylacetic acid: Lacks the dichloro substitution, which can affect its reactivity and biological activity.

    2-Amino-2-(4-chlorophenyl)acetic acid: Has only one chlorine atom, which can influence its chemical properties and applications.

Uniqueness

®-2-Amino-2-(3,4-dichlorophenyl)acetic acid is unique due to the presence of both the amino group and the dichlorophenyl group, which confer specific reactivity and potential biological activity. Its chiral nature also makes it valuable in asymmetric synthesis and chiral drug development.

Properties

CAS No.

1241683-83-9

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

(2R)-2-amino-2-(3,4-dichlorophenyl)acetic acid

InChI

InChI=1S/C8H7Cl2NO2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1

InChI Key

NHRIRGQUPAYPDT-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](C(=O)O)N)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl

Origin of Product

United States

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